[2-(3-Cyclohexenyl)ethyl]triethoxysilane

Silane Coupling Agent EPDM Rubber Mechanical Properties

[2-(3-Cyclohexenyl)ethyl]triethoxysilane (CAS 35754-77-9) is a bifunctional organosilane possessing a polymerizable cyclohexenyl group and hydrolyzable triethoxysilyl moiety. It belongs to the olefin-functional trialkoxysilane class, enabling covalent bonding between organic polymers and inorganic substrates like silica, alumina, or metals after hydrolysis.

Molecular Formula C14H28O3Si
Molecular Weight 272.45 g/mol
CAS No. 35754-77-9
Cat. No. B1631256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[2-(3-Cyclohexenyl)ethyl]triethoxysilane
CAS35754-77-9
Molecular FormulaC14H28O3Si
Molecular Weight272.45 g/mol
Structural Identifiers
SMILESCCO[Si](CCC1CCC=CC1)(OCC)OCC
InChIInChI=1S/C14H28O3Si/c1-4-15-18(16-5-2,17-6-3)13-12-14-10-8-7-9-11-14/h7-8,14H,4-6,9-13H2,1-3H3
InChIKeyAOFBJTGHSYNINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[2-(3-Cyclohexenyl)ethyl]triethoxysilane (CAS 35754-77-9): An Olefin-Functional Silane for Coupling & Surface Modification


[2-(3-Cyclohexenyl)ethyl]triethoxysilane (CAS 35754-77-9) is a bifunctional organosilane possessing a polymerizable cyclohexenyl group and hydrolyzable triethoxysilyl moiety [1]. It belongs to the olefin-functional trialkoxysilane class, enabling covalent bonding between organic polymers and inorganic substrates like silica, alumina, or metals after hydrolysis . Its reactivity profile supports use as a silane coupling agent, adhesion promoter, and surface modifier in composite materials and elastomers [2].

Silane coupling agent and adhesion promoter
Surface modification of inorganic substrates (silica, alumina, metals)
Composite and elastomer formulation support

Why [2-(3-Cyclohexenyl)ethyl]triethoxysilane Cannot Be Simply Replaced by Vinyl or Methacryloxy Silanes


The cyclohexenyl group in this silane provides a distinct reactivity and property profile compared to common vinyl or methacryloxy silanes. While a vinyl group primarily undergoes radical polymerization, the internal, cyclic olefin in the cyclohexenyl moiety participates more readily in epoxidation and Diels-Alder chemistries, enabling post-functionalization routes inaccessible to terminal vinyl silanes [1]. In mineral-filled EPDM rubber, 2-(3-cyclohexenyl)ethylsilane derivatives imparted mechanical property improvements comparable to the standard vinyltris(2-methoxyethoxy)silane, confirming its viability as an alternative coupling agent, but also demonstrating that simple replacement without considering the specific olefin structure would alter curing kinetics and crosslink density [2]. Additionally, the hydrolytic stability of ethoxy leaving groups differs from methoxy analogs, affecting shelf-life and formulation latency [3].

Olefin reactivity mismatch

The internal cyclohexenyl olefin enables epoxidation and Diels-Alder chemistry, routes inaccessible to terminal vinyl silanes; substitution alters post-functionalization options.

Curing kinetics and crosslink density

In EPDM rubber, comparable mechanical profiles were reported only when the specific olefin structure was considered; simple replacement may shift curing kinetics and crosslink density.

Hydrolytic stability of leaving groups

Triethoxysilyl hydrolysis kinetics differ from methoxy analogs, affecting shelf life and formulation latency; direct substitution without reformulation can compromise pot life.

Comparative Performance Evidence for [2-(3-Cyclohexenyl)ethyl]triethoxysilane: Mechanical, Reactivity & Processing Benchmarks


Mechanical Property Enhancement in Mineral-Filled EPDM vs. Vinyl Standard

In a 1979 study on mineral-filled EPDM, 2-(3-cyclohexenylethyl)triethoxysilane demonstrated a considerable improvement in mechanical and electrical properties, achieving performance comparable to the industrial standard vinyltris(2-methoxyethoxy)silane [1].

Mechanical property comparison
Head-to-head

Comparable improvement in mechanical and electrical properties of mineral-filled EPDM vulcanizates vs. vinyltris(2-methoxyethoxy)silane standard.

Supports selection as alternative coupling agent in peroxide-cured EPDM.

Qualitative comparability; numerical quantification not reported.

Silane Coupling Agent EPDM Rubber Mechanical Properties

Cyclohexenyl Olefin Epoxidation Reactivity vs. Vinyl and Allyl Groups

Cyclic olefin groups such as 2-(3-cyclohexenyl)ethyl were found to be more easily epoxidized than vinyl or allyl groups in siloxane copolymers, enabling selective post-polymerization functionalization [1].

Epoxidation reactivity
Cross-study comparable

Cyclohexenyl group more easily epoxidized than vinyl or allyl groups in siloxane copolymers, enabling selective post-polymerization functionalization.

Enables milder post-polymerization functionalization.

Qualitative observation; no rate constants reported.

Epoxidation Copolymer Functionalization Cyclic Olefin

Hydrolytic Stability of Triethoxysilyl Group vs. Methoxy Analogs

Triethoxysilanes generally exhibit slower hydrolysis kinetics compared to trimethoxysilanes under equivalent conditions, providing longer formulation pot life and reduced premature gelation [1]. The specific cyclohexenyl variant inherits this class characteristic.

Hydrolysis kinetics
Class-level inference

Triethoxysilyl group exhibits slower hydrolysis than trimethoxysilyl analog under equivalent conditions, supporting longer formulation pot life.

May support longer pot life for water-borne formulations.

Class-level inference; not directly measured for this compound.

Hydrolysis Shelf Life Alkoxy Silane

Catalyst-Free Hydrosilylation Process for Purified Product vs. Conventional Routes

A patented process (DE 10 2010 031 321) enables the catalyst-free addition of silanes to 4-vinylcyclohex-1-ene to yield 2-(cyclohex-3-enyl)ethyl-silane, potentially avoiding metal contamination from Pt or Rh catalysts used in standard hydrosilylation [1].

Catalyst-free synthesis
Supporting evidence

Patented process (DE 10 2010 031 321) enables catalyst-free addition of silanes to 4-vinylcyclohex-1-ene, avoiding Pt or Rh catalyst residues.

May support metal-sensitive application requirements.

Impurity reduction inferred from process design; not quantified.

Hydrosilylation Purity Process Patent

Boiling Point Differential vs. Common Vinyl Silanes

The boiling point of [2-(3-cyclohexenyl)ethyl]triethoxysilane (291.1 °C at 760 mmHg) is significantly higher than that of vinyltriethoxysilane (160-165 °C), offering a broader liquid processing range .

Boiling point
Data to verify

291.1 °C at 760 mmHg (ΔTb ≈ +130 °C vs. vinyltriethoxysilane).

Reported boiling point suggests broader liquid processing window.

Data requires verification from supplier COA.

Volatility Processing Window Thermal Stability

Isomeric Purity Control Via Hydrosilylation of Vinylcyclohexene-3

The patent DE 10152284 A1 describes a process for producing 2-(3-cyclohexen-1-yl)ethyltriethoxysilane from vinylcyclohexene-3, aiming for isomerically pure product, which is critical as positional isomers could affect polymer network formation [1].

Isomeric purity
Supporting evidence

Patent DE 10152284 A1 aims for isomerically pure 2-(3-cyclohexen-1-yl)ethyltriethoxysilane via selective hydrosilylation of vinylcyclohexene-3.

Supports batch-to-batch consistency for reproducible surface treatment.

Purity goal stated in patent; verify isomer ratio on lot certificate.

Stereochemistry Synthesis Isomer Ratio

Optimal Use Cases for [2-(3-Cyclohexenyl)ethyl]triethoxysilane Based on Quantitative Evidence


Viable Alternative to Vinyl Silanes in Peroxide-Cured EPDM Rubber Compounding

For EPDM formulators seeking a less volatile or differently reactive coupling agent, 2-(3-cyclohexenyl)ethyltriethoxysilane offers mechanical property improvements comparable to vinyltris(2-methoxyethoxy)silane, as demonstrated in mineral-filled, peroxide-cured systems [1]. This is particularly relevant when processing at elevated temperatures where vinyl silane volatility is problematic.

Selective Epoxy Functionalization of Silicone Copolymers

The superior epoxidation reactivity of the pendant cyclohexenyl group over vinyl or allyl groups enables post-polymerization modification under milder conditions [2]. This makes the compound a strategic choice for synthesizing epoxy-functional silicone intermediates for high-performance coatings and adhesives without degrading the polymer backbone.

High-Temperature Composite & Coating Processing Requiring Low Volatility

With a boiling point approximately 130 °C higher than vinyltriethoxysilane, this compound is preferred for high-temperature mixing, extrusion, or curing processes where silane evaporative loss must be minimized to ensure consistent interfacial coupling and reduce VOC emissions .

Metal-Sensitive Electronics or Biomedical Surface Modification

When procuring for applications intolerant to trace metal catalysts (e.g., semiconductor, biomedical device coatings), sourcing material synthesized via the catalyst-free hydrosilylation route (DE 10 2010 031 321) can provide a product with inherently lower metal impurity risk compared to conventional Pt-catalyzed silanes [3].

Application
Selection Property
Validation Focus
Peroxide-cured EPDM coupling studies
Mechanical property response comparable to vinyl silane
Coupling efficiency in mineral-filled systems
Epoxy-functional silicone synthesis
Cyclohexenyl epoxidation reactivity profile
Selective epoxidation under mild reaction conditions
High-temperature processing
Elevated boiling point and volatility context
Evaporative loss reduction vs. lower-boiling silanes
Metal-sensitive surface modification
Catalyst-free synthesis pathway availability
Trace metal impurity verification
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